molecular formula C14H14F3NO5S B14964507 Methyl 4-oxo-1-(phenylsulfonyl)-2-(trifluoromethyl)piperidine-2-carboxylate

Methyl 4-oxo-1-(phenylsulfonyl)-2-(trifluoromethyl)piperidine-2-carboxylate

Cat. No.: B14964507
M. Wt: 365.33 g/mol
InChI Key: PQJJJHKDFIGXNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-(benzenesulfonyl)-4-oxo-2-(trifluoromethyl)piperidine-2-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities

Preparation Methods

The synthesis of methyl 1-(benzenesulfonyl)-4-oxo-2-(trifluoromethyl)piperidine-2-carboxylate involves multiple steps. One common synthetic route includes the reaction of piperidine derivatives with benzenesulfonyl chloride under controlled conditions The reaction typically requires a base such as triethylamine to facilitate the formation of the sulfonylated productIndustrial production methods often involve optimizing these reactions to increase yield and purity while minimizing by-products .

Chemical Reactions Analysis

Methyl 1-(benzenesulfonyl)-4-oxo-2-(trifluoromethyl)piperidine-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 1-(benzenesulfonyl)-4-oxo-2-(trifluoromethyl)piperidine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.

    Biology: The compound’s derivatives have been studied for their potential as enzyme inhibitors, which can be useful in understanding biological pathways and developing new drugs.

    Medicine: Due to its structural features, it has been explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties are leveraged

Mechanism of Action

The mechanism of action of methyl 1-(benzenesulfonyl)-4-oxo-2-(trifluoromethyl)piperidine-2-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Methyl 1-(benzenesulfonyl)-4-oxo-2-(trifluoromethyl)piperidine-2-carboxylate can be compared with other piperidine derivatives such as:

Properties

Molecular Formula

C14H14F3NO5S

Molecular Weight

365.33 g/mol

IUPAC Name

methyl 1-(benzenesulfonyl)-4-oxo-2-(trifluoromethyl)piperidine-2-carboxylate

InChI

InChI=1S/C14H14F3NO5S/c1-23-12(20)13(14(15,16)17)9-10(19)7-8-18(13)24(21,22)11-5-3-2-4-6-11/h2-6H,7-9H2,1H3

InChI Key

PQJJJHKDFIGXNC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC(=O)CCN1S(=O)(=O)C2=CC=CC=C2)C(F)(F)F

Origin of Product

United States

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